molecular formula C16H36Sn B14407520 Tetra-tert-butylstannane CAS No. 83236-77-5

Tetra-tert-butylstannane

Cat. No.: B14407520
CAS No.: 83236-77-5
M. Wt: 347.2 g/mol
InChI Key: LIDJYNDVGWJNQZ-UHFFFAOYSA-N
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Description

Tetra-tert-butylstannane is an organotin compound with the chemical formula Sn(C(CH₃)₃)₄ It is a tetrahedral molecule where a central tin atom is bonded to four tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetra-tert-butylstannane can be synthesized through the reaction of tin tetrachloride (SnCl₄) with tert-butyl lithium (LiC₄H₉) in an ether solvent. The reaction typically proceeds as follows:

SnCl4+4LiC4H9Sn(C4H9)4+4LiCl\text{SnCl}_4 + 4 \text{LiC}_4\text{H}_9 \rightarrow \text{Sn(C}_4\text{H}_9\text{)}_4 + 4 \text{LiCl} SnCl4​+4LiC4​H9​→Sn(C4​H9​)4​+4LiCl

The reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tetra-tert-butylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and tert-butyl radicals.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The tert-butyl groups can be substituted with other organic groups or halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and tert-butyl radicals.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin halides and other substituted organotin compounds.

Scientific Research Applications

Tetra-tert-butylstannane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a reagent in organic synthesis.

    Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.

    Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of anticancer agents.

    Industry: this compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tetra-tert-butylstannane involves its interaction with various molecular targets. The tert-butyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The tin atom can form coordination complexes with other molecules, affecting their chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylstannane (Sn(C₂H₅)₄): Similar to tetra-tert-butylstannane but with ethyl groups instead of tert-butyl groups.

    Tetramethylstannane (Sn(CH₃)₄): Contains methyl groups instead of tert-butyl groups.

    Tetra-n-butylstannane (Sn(C₄H₉)₄): Contains n-butyl groups instead of tert-butyl groups.

Uniqueness

This compound is unique due to the bulky tert-butyl groups, which provide significant steric hindrance. This steric effect can influence the compound’s reactivity, making it less prone to certain types of reactions compared to its smaller alkyl-substituted counterparts. This property can be advantageous in specific applications where selective reactivity is desired.

Properties

CAS No.

83236-77-5

Molecular Formula

C16H36Sn

Molecular Weight

347.2 g/mol

IUPAC Name

tetratert-butylstannane

InChI

InChI=1S/4C4H9.Sn/c4*1-4(2)3;/h4*1-3H3;

InChI Key

LIDJYNDVGWJNQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

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